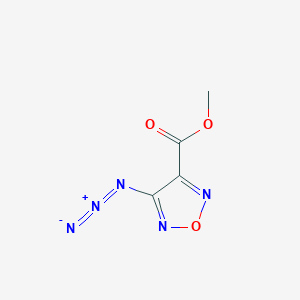

3-Azido-4-methoxycarbonylfurazan

Description

Properties

IUPAC Name |

methyl 4-azido-1,2,5-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O3/c1-11-4(10)2-3(6-9-5)8-12-7-2/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZCVACUEMJONL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NON=C1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166112-46-5 | |

| Record name | methyl 4-azido-1,2,5-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-4-methoxycarbonylfurazan typically involves the catalytic oxidation of precursor compounds. One common method starts with 3-amino-4-[(4-azidofurazan-3-yl)-NNO-azoxy]furazan, which undergoes catalytic oxidation to form the desired product. The structure of the compound is characterized using techniques such as IR and NMR spectroscopy, as well as elemental analysis .

Industrial Production Methods: While specific industrial production methods for 3-Azido-4-methoxycarbonylfurazan are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-4-methoxycarbonylfurazan undergoes various chemical reactions, including:

Oxidation: Catalytic oxidation processes are used to synthesize the compound from its precursors.

Substitution: The azido group can participate in substitution reactions, often facilitated by catalysts such as copper or palladium.

Common Reagents and Conditions:

Oxidation Reagents: Catalysts like palladium or copper are commonly used in the oxidation processes.

Substitution Reagents: Reagents such as triethylamine (TEA) and acetone are used in substitution reactions.

Major Products: The major products formed from these reactions include various azido and nitro derivatives of furazan, which have applications in high-energy materials and other chemical processes .

Scientific Research Applications

3-Azido-4-methoxycarbonylfurazan has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Azido-4-methoxycarbonylfurazan involves its ability to undergo rapid oxidation and decomposition, releasing a significant amount of energy. The furazan ring’s “hidden” nitro group plays a crucial role in this process, enhancing the compound’s oxygen balance and increasing its detonation performance . The molecular targets and pathways involved in its action are primarily related to its energetic properties and its ability to form stable, high-energy intermediates during chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Azido-Furazan Derivatives

- 4-Azidofurazan-3-amine (2a) Substituents: 4-azido, 3-amino. The amine group may participate in hydrogen bonding, altering solubility . Applications: Primarily an intermediate in synthesizing more complex furazan derivatives .

- 4-[5-(4-Chlorophenyl)-1H-1,2,3-triazol-1-yl]furazan-3-amine (6h) Substituents: 4-triazolyl, 3-amino. The chloro-phenyl group enhances hydrophobic interactions .

Functional Group Analogues: Methoxycarbonyl and Ester Derivatives

Ethyl Aroylacetates (e.g., 3a–3g in )

- Substituents : Varied aryl groups (e.g., 4-methoxyphenyl, 2-thienyl).

- Key Differences : Ethyl esters (e.g., 3a) exhibit lower hydrolysis stability than methyl esters (e.g., methoxycarbonyl in the target compound). The furazan ring’s electron-deficient nature differentiates reactivity from aromatic esters .

Prosulfuron (Metsulfuron Methyl Ester)

- Structure : Methoxy-triazine sulfonylurea.

- Key Differences : While lacking a furazan core, the methoxy group on the triazine ring shares electron-withdrawing properties, influencing herbicidal activity. The sulfonylurea moiety enables acetolactate synthase inhibition, a mechanism absent in azido-furazans .

Application-Based Analogues: Pesticide Compounds

Diflubenzuron

- Methoxyfenozide Structure: Hydrazide with methoxybenzoic acid.

Data Table: Comparative Analysis

Research Findings and Insights

- Synthetic Challenges : The azido group in 3-Azido-4-methoxycarbonylfurazan necessitates careful handling due to explosion risks, contrasting with safer triazole or urea-based analogues .

- Application Potential: While pesticide analogues (e.g., diflubenzuron) target specific enzymes, the azido group in the target compound may enable photochemical or bioconjugation applications, pending further study .

Q & A

What are the critical considerations for synthesizing 3-Azido-4-methoxycarbonylfurazan with high purity?

Basic Research Question

Synthesis of this compound requires careful control of reaction conditions due to the azide group’s thermal instability and potential explosivity. A stepwise approach is recommended:

- Step 1 : Start with the precursor 4-methoxycarbonylfurazan , and introduce the azide group via nucleophilic substitution using sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .

- Step 2 : Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted reagents.

- Validation : Monitor reaction progress using HPLC or TLC with UV detection (λ = 254 nm). Confirm purity via melting point analysis (compare with literature values) and NMR (¹H/¹³C) to verify absence of byproducts like unsubstituted furazan derivatives .

How can conflicting spectroscopic data for 3-Azido-4-methoxycarbonylfurazan be resolved?

Advanced Research Question

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or residual impurities. Mitigation strategies:

- Solvent Standardization : Use deuterated DMSO or CDCl₃ consistently for NMR to avoid solvent-induced shifts.

- Dynamic NMR (DNMR) : Investigate tautomeric equilibria (e.g., azide vs. tetrazole forms) by variable-temperature NMR. For example, cooling to −40°C may resolve splitting peaks caused by rapid interconversion .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) to rule out impurities. Cross-reference with computational predictions (e.g., DFT-calculated IR spectra) to validate assignments .

What safety protocols are essential for handling 3-Azido-4-methoxycarbonylfurazan in laboratory settings?

Basic Research Question

The azide group poses explosion risks under heat, friction, or shock. Key precautions:

- Engineering Controls : Use blast shields and conduct reactions in small batches (<1 g). Employ closed systems (e.g., Schlenk lines) to limit exposure .

- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use explosion-proof refrigerators for storage .

- Emergency Preparedness : Maintain sand buckets and CO₂ fire extinguishers nearby. Avoid metal spatulas; use plastic tools to prevent friction .

How does the electronic structure of 3-Azido-4-methoxycarbonylfurazan influence its reactivity in cycloaddition reactions?

Advanced Research Question

The electron-deficient furazan ring and electron-withdrawing methoxycarbonyl group enhance the azide’s participation in Huisgen 1,3-dipolar cycloaddition (click chemistry):

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with alkynes (e.g., phenylacetylene). Polar solvents (e.g., DMSO) accelerate reactivity by stabilizing transition states .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal charge distribution: the azide group has a partial negative charge (−0.3e), favoring interactions with electron-deficient alkynes. Compare with experimental results to refine mechanistic models .

What strategies optimize the stability of 3-Azido-4-methoxycarbonylfurazan in long-term storage?

Advanced Research Question

Degradation pathways include azide decomposition and hydrolysis of the methoxycarbonyl group. Stabilization methods:

- Temperature Control : Store at −20°C under inert gas (argon) to suppress thermal decomposition.

- Moisture Prevention : Use desiccants (e.g., molecular sieves) in sealed amber vials. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products .

- pH Buffering : For solutions, maintain pH 6–7 using phosphate buffers to avoid acid-catalyzed hydrolysis .

How can computational chemistry predict the energetic properties of 3-Azido-4-methoxycarbonylfurazan?

Advanced Research Question

Molecular dynamics (MD) and quantum mechanics (QM) simulations are critical for assessing its potential as a high-energy material:

- Detonation Velocity (VoD) : Calculate using the Kamlet-Jacobs equation with input parameters (density, heat of formation) derived from CrystalExplorer or Gaussian simulations.

- Sensitivity Analysis : Predict impact sensitivity via Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···O bonds) that may correlate with mechanical instability .

What analytical techniques are most effective for quantifying trace impurities in 3-Azido-4-methoxycarbonylfurazan?

Basic Research Question

Impurities (e.g., unreacted azide precursors or hydrolysis products) require sensitive detection:

- Ultra-HPLC (UHPLC) : Use a C18 column with acetonitrile/water gradient elution. Set detection at 210 nm for azides and 280 nm for carbonyl-containing byproducts .

- Gas Chromatography-MS (GC-MS) : Analyze volatile degradation products (e.g., methyl esters) after derivatization with BSTFA .

- X-ray Crystallography : Resolve ambiguous peaks in NMR by obtaining a single-crystal structure, which also confirms regiochemistry of substitution .

How does 3-Azido-4-methoxycarbonylfurazan compare to other azidofurazans in pharmacological applications?

Advanced Research Question

While not directly studied, its structural analogs (e.g., 4-azidofurazan-3-amine ) show promise as photoaffinity probes or nitric oxide donors:

- Photoactivation : Irradiate at 365 nm to generate nitrenes for covalent protein labeling. Compare efficiency with control compounds using SDS-PAGE and fluorescence quenching assays .

- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to assess metabolic stability via LC-MS/MS and cytochrome P450 inhibition assays .

Notes on Evidence Utilization:

- Synthesis protocols and safety practices are inferred from related azidofurazan derivatives and general lab guidelines .

- Computational and spectroscopic methods align with NIST standards and peer-reviewed methodologies .

- Direct data on 3-Azido-4-methoxycarbonylfurazan is limited; extrapolation from analogous compounds is necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.